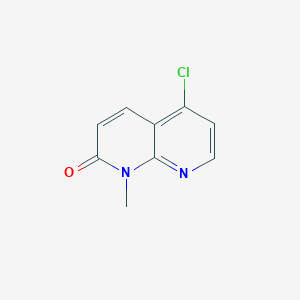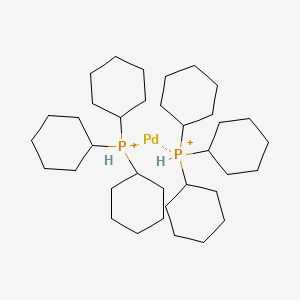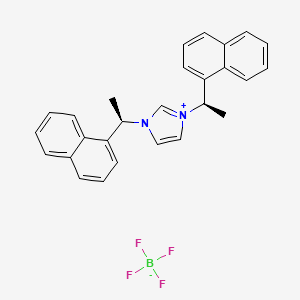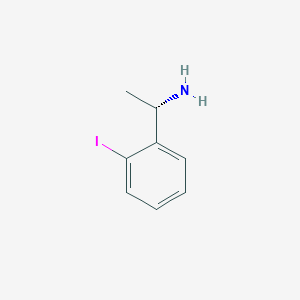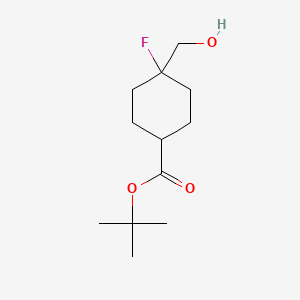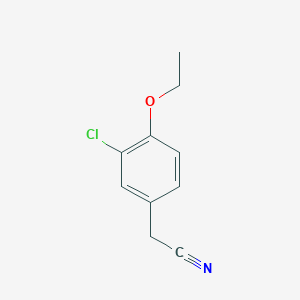
2-(3-Chloro-4-ethoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-ethoxyphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, with an acetonitrile group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)acetonitrile typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a suitable cyanide source. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-ethoxyphenyl)acetic acid.
Reduction: Formation of 2-(3-Chloro-4-ethoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-4-ethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The chloro and ethoxy groups may influence the compound’s reactivity and binding affinity to target molecules. Pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of new chemical bonds and structures.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)acetonitrile
- 2-(3-Chloro-4-fluorophenyl)acetonitrile
- 2-(3-Chloro-4-methylphenyl)acetonitrile
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical properties and reactivity. Compared to similar compounds with different substituents, the ethoxy group may enhance solubility and alter the compound’s interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
2-(3-chloro-4-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,2,5H2,1H3 |
InChI 键 |
MOBLULYUFKRLLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
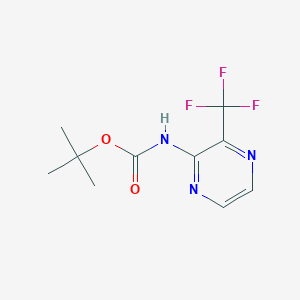
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
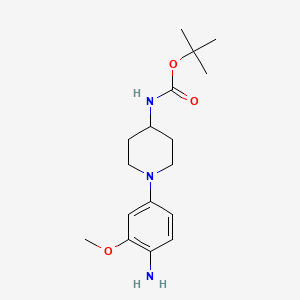
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)

